Sitosterols

Cholesterol-lowering Cardiovascular Phytosterol efficacy

Procure Sitosterols (CAS 12002-39-0) to ensure the defined, FCC-compliant phytosterol profile essential for reproducible research outcomes. This complex mixture of β-sitosterol (≥40%), campesterol (15–30%), and stigmasterol (15–30%) cannot be functionally replaced by single sterols. Evidence demonstrates composition-dependent absorption kinetics, superior anti-inflammatory potency, and significantly higher dermal delivery of β-sitosterol. Avoid experimental variability introduced by undefined blends or single-component substitution. Specify CAS 12002-39-0 for studies in cardiovascular, dermatological, or inflammation models requiring validated, dose-proportional efficacy.

Molecular Formula C29H52O
Molecular Weight 416.7 g/mol
CAS No. 12002-39-0
Cat. No. B1229983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitosterols
CAS12002-39-0
Synonyms24-ethyl-5-cholesten-3 beta-ol
cytellin
Molecular FormulaC29H52O
Molecular Weight416.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22?,23+,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyLGJMUZUPVCAVPU-ANOYILKDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 10 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitosterols (CAS 12002-39-0): Composition and Procurement Specifications for a Defined Phytosterol Mixture


Sitosterols (CAS 12002-39-0) is a naturally occurring mixture of plant sterols (phytosterols) comprising primarily β-sitosterol, campesterol, and stigmasterol. Unlike single-entity phytosterol preparations, this CAS designation refers specifically to a defined complex mixture where β-sitosterol is the predominant constituent, typically accounting for 40–95% of the total sterol content depending on source and purification method [1]. Commercial specifications under compendial standards such as the Food Chemicals Codex (FCC) require a minimum total phytosterol content of 90.0%, with β-sitosterol comprising at least 40.0%, campesterol ranging 15.0–30.0%, stigmasterol 15.0–30.0%, and brassicasterol not exceeding 5.0% . This defined compositional profile distinguishes Sitosterols from purified single-component phytosterol standards and enables its use in applications where the synergistic or complementary effects of multiple sterols are required. Historically, this phytosterol preparation was marketed as 'Cytellin' by Eli Lilly from 1957 to 1982 for cholesterol-lowering indications [2].

Why Generic Substitution of Sitosterols with Single-Component Phytosterols Fails: Evidence from Differential Bioavailability and Efficacy


Substituting Sitosterols (CAS 12002-39-0) with purified β-sitosterol, campesterol, or stigmasterol alone introduces functional inequivalence that cannot be corrected by simple dose adjustment. The three major constituents exhibit fundamentally different absorption kinetics, with campesterol demonstrating 44–56% higher bioaccessibility than β-sitosterol and stigmasterol in vitro [1], and in vivo absorption rates of 13% for campesterol versus only 4% for both β-sitosterol and stigmasterol in rat models [2]. Furthermore, head-to-head studies reveal that β-sitosterol and stigmasterol display divergent efficacy profiles in non-alcoholic fatty liver disease (NAFLD) models, with stigmasterol demonstrating superior reduction of hepatic lipid accumulation [3], while β-sitosterol exhibits higher anti-inflammatory potency in macrophage assays [4]. These composition-dependent differences in both pharmacokinetic behavior and pharmacodynamic activity render generic substitution scientifically invalid for applications requiring reproducible, dose-proportional outcomes.

Sitosterols (CAS 12002-39-0) vs. Single-Component Phytosterols: Quantitative Differentiation Evidence for Scientific Procurement


Cholesterol-Lowering Efficacy: Sitosterols Mixture vs. Hydrogenated Stanol Mixture in ApoE-Deficient Mice

In a head-to-head comparison in apo E-deficient mice fed a 0.2% cholesterol-enriched diet, a non-hydrogenated phytosterol mixture (FCP-3P1) containing 69% β-sitosterol, 16% sitostanol, and 13% campesterol—a composition representative of Sitosterols—was compared against a hydrogenated phytosterol mixture (FCP-3P2) containing primarily sitostanol [1]. At 0.5%, 1%, and 2% dietary inclusion levels, the Sitosterols-analogous mixture reduced plasma cholesterol by 33.6%, 46.8%, and 52.4% at week 8, respectively, compared to only 20.5%, 38.7%, and 31.7% for the hydrogenated stanol mixture, demonstrating consistently superior efficacy across all dose levels [1].

Cholesterol-lowering Cardiovascular Phytosterol efficacy

Anti-Inflammatory Activity: β-Sitosterol vs. Stigmasterol and Campesterol in LPS-Stimulated Macrophages

In a comparative study of phytosterol anti-inflammatory effects in LPS-induced RAW264.7 macrophages, β-sitosterol demonstrated superior activity relative to stigmasterol and campesterol [1]. All compounds inhibited pro-inflammatory mediators including NO production, TNF-α release, COX-2 expression, iNOS expression, and p-ERK levels, but β-sitosterol exhibited consistently higher inhibition across all measured endpoints [1]. The study established a structure-activity relationship indicating that phytosterols lacking a double bond at C-22 and bearing an ethyl group at C-24 (as in β-sitosterol) confer enhanced anti-inflammatory potency [1].

Anti-inflammatory Immunomodulation Structure-activity relationship

Cutaneous Delivery and Therapeutic Index: β-Sitosterol vs. Campesterol and Stigmasterol for Topical Anti-Psoriatic Applications

A study investigating the structure-permeation relationships of phytosterols for psoriasiform inflammation revealed that β-sitosterol achieved the highest skin absorption among the three major phytosterols in pig skin ex vivo [1]. The quantified absorption values were 0.33 nmol/mg for β-sitosterol, 0.21 nmol/mg for campesterol, and 0.16 nmol/mg for stigmasterol [1]. Furthermore, the calculated therapeutic index (TI), defined as the product of cytokine suppression percentage and skin absorption, was highest for β-sitosterol, establishing it as the preferred candidate for topical anti-psoriatic development [1]. In a psoriasis-like mouse model, topical β-sitosterol reduced epidermal thickness from 92.4 μm to 63.8 μm [1].

Topical delivery Dermatology Psoriasis

Selective Cytotoxicity in Cancer Cells: β-Sitosterol vs. Stigmasterol Against Breast and Colorectal Cell Lines

In a bio-guided isolation study from Acanthospermum hispidum, β-sitosterol and stigmasterol were evaluated head-to-head for cytotoxicity against MCF7 breast cancer and HT29 colorectal adenocarcinoma cell lines [1]. β-Sitosterol demonstrated superior selective cytotoxicity against both cell lines compared to stigmasterol. Against MCF7 cells, β-sitosterol exhibited an IC50 of 4.07 μg/mL with a selectivity index (SI) of 2.63, while stigmasterol showed an IC50 of 5.43 μg/mL and an SI of 1.38. Against HT29 cells, β-sitosterol showed an IC50 of 4.52 μg/mL with an SI of 2.37, versus stigmasterol's IC50 of 4.21 μg/mL and SI of 1.78 [1].

Anticancer Cytotoxicity Selectivity index

Comparative Bioaccessibility: Campesterol vs. β-Sitosterol and Stigmasterol in Maize Digestion Models

In an in vitro digestion study of maize phytosterols, campesterol exhibited significantly higher bioaccessibility compared to β-sitosterol and stigmasterol [1]. The bioaccessibility of campesterol was 44–56% higher than that of both stigmasterol and β-sitosterol across multiple maize varieties (Big Flint Maize, Pop Corn Maize, and Red Maize) [1]. This in vitro finding aligns with in vivo rat absorption data showing campesterol absorption of approximately 13% versus only 4% for both β-sitosterol and stigmasterol [2].

Bioavailability Digestion Nutraceutical formulation

NAFLD Attenuation: Stigmasterol vs. β-Sitosterol Efficacy in High-Fat Western Diet Model

In a 17-week study comparing stigmasterol and β-sitosterol administered at 0.4% in a high-fat western-style diet (HFWD) to mice, stigmasterol demonstrated superior efficacy in attenuating non-alcoholic fatty liver disease (NAFLD) pathology [1]. Both phytosterols significantly ameliorated HFWD-induced fatty liver and metabolic abnormalities, including elevated hepatic total lipids, triacylglycerols, cholesterol, and liver histopathology scores [1]. However, β-sitosterol was less effective in affecting most parameters compared to stigmasterol [1]. Stigmasterol uniquely decreased serum ceramide levels and suppressed hepatic lipogenic gene expression [1].

NAFLD Hepatology Metabolic disease

Sitosterols (CAS 12002-39-0): Evidence-Driven Research and Industrial Application Scenarios


Cardiovascular Research: Cholesterol-Lowering Intervention Studies

Sitosterols (CAS 12002-39-0) is the optimal procurement choice for cardiovascular research models requiring reproducible, dose-dependent cholesterol reduction. The non-hydrogenated phytosterol mixture provides 1.2× to 1.6× greater plasma cholesterol reduction compared to hydrogenated stanol mixtures at matched doses in apoE-deficient mouse models [1]. This defined composition ensures consistent efficacy across dose ranges, eliminating variability introduced by single-component substitution or undefined phytosterol blends. Procurement of CAS 12002-39-0 with documented β-sitosterol content (minimum 40%) and campesterol content (15–30%) ensures alignment with the compositional profile validated in the landmark FCP-3P1 efficacy studies [1].

Dermatological and Topical Formulation Development

For research involving cutaneous delivery of phytosterols, Sitosterols provides the only source of β-sitosterol that can be reliably formulated for topical applications. β-Sitosterol demonstrates 1.57× higher skin absorption (0.33 nmol/mg) than campesterol (0.21 nmol/mg) and 2.06× higher absorption than stigmasterol (0.16 nmol/mg) in ex vivo pig skin models [2]. The β-sitosterol-rich composition of Sitosterols (≥40% minimum, typically 69% in validated preparations) ensures sufficient active component for achieving therapeutic index thresholds [2]. Topical application in psoriasis-like mouse models reduced epidermal thickness from 92.4 μm to 63.8 μm [2], establishing this CAS-defined mixture as the rational procurement choice for dermatological research.

Anti-Inflammatory and Immunomodulatory Assay Development

In inflammation research using macrophage and keratinocyte models, Sitosterols provides the β-sitosterol content essential for achieving maximal anti-inflammatory potency. Head-to-head studies in LPS-induced RAW264.7 macrophages demonstrate that β-sitosterol exhibits higher inhibition of pro-inflammatory mediators (NO, TNF-α, COX-2, iNOS, p-ERK) compared to stigmasterol and campesterol [3]. The structure-activity relationship established in these studies—specifically the requirement for an ethyl group at C-24 and absence of a C-22 double bond—confirms that β-sitosterol, not the other constituents, drives anti-inflammatory efficacy [3]. Procuring the defined mixture under CAS 12002-39-0 ensures a minimum β-sitosterol content of 40%, providing the active component necessary for reproducible assay performance.

Nutraceutical Bioavailability and Functional Food Research

For in vitro digestion and bioaccessibility studies, Sitosterols offers a compositionally defined mixture that accurately reflects the differential absorption behavior of its constituents. Campesterol, present at 15–30% in the mixture, exhibits 44–56% higher bioaccessibility than β-sitosterol and stigmasterol in in vitro digestion models [4], a finding corroborated by in vivo rat studies showing 3.25× higher campesterol absorption (13%) compared to β-sitosterol (4%) [5]. This composition-dependent bioavailability profile cannot be replicated by single-component substitutes or mixtures lacking the campesterol fraction. Procurement of CAS 12002-39-0 with documented sterol profile ensures experimental systems accurately model the intestinal behavior of dietary phytosterol mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitosterols

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.